molecular formula C10H11N B1617634 1,3-Dimethylindole CAS No. 875-30-9

1,3-Dimethylindole

Cat. No.: B1617634
CAS No.: 875-30-9
M. Wt: 145.2 g/mol
InChI Key: NAPPMSNSLWACIV-UHFFFAOYSA-N
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Description

1,3-Dimethylindole is an organic compound belonging to the indole family, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound is distinguished by the presence of two methyl groups attached to the nitrogen atom and the third carbon atom of the indole ring. Indole derivatives, including this compound, are of significant interest due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

1,3-Dimethylindole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to multiple receptors, which makes it a valuable compound for developing new therapeutic derivatives . The interactions of this compound with enzymes such as cytochrome P450 and proteins involved in cell signaling pathways highlight its significance in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells, thereby inhibiting their proliferation . Additionally, it has been found to affect the expression of genes involved in oxidative stress response and inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling . This inhibition results in altered gene expression and subsequent changes in cellular function. The compound’s ability to interact with DNA and RNA further underscores its role in regulating gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that this compound remains stable under specific conditions, but its degradation products can have distinct biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic cellular changes, including alterations in cell cycle progression and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of the compound have been found to exert beneficial effects, such as reducing inflammation and oxidative stress . High doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can influence metabolic flux and alter the levels of key metabolites within cells. The interactions of this compound with metabolic enzymes highlight its role in modulating cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with transporters such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cells, this compound can accumulate in specific tissues, influencing its localization and biological activity.

Subcellular Localization

This compound exhibits distinct subcellular localization, which affects its activity and function. The compound is often found in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a role in directing this compound to specific compartments or organelles. This subcellular localization is crucial for its ability to modulate cellular processes and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylindole can be synthesized through several methods, including the Fischer indole synthesis and the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with methyl ethyl ketone under acidic conditions, followed by cyclization to form the indole ring . Another approach involves the use of 2-(2-nitrovinyl)-1,4-benzoquinone and this compound in the presence of a chiral complex to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Fischer indole synthesis remains a widely used method in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

1,3-Dimethylindole can be compared with other indole derivatives such as:

    Indole: The parent compound without methyl substitutions.

    2-Methylindole: A derivative with a single methyl group at the second carbon.

    3-Methylindole: A derivative with a single methyl group at the third carbon.

The uniqueness of this compound lies in its dual methyl substitutions, which can influence its chemical reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

1,3-dimethylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-8-7-11(2)10-6-4-3-5-9(8)10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPPMSNSLWACIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=CC=CC=C12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80236360
Record name 1,3-Dimethylindole
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Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

875-30-9
Record name 1,3-Dimethylindole
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Record name 1,3-Dimethylindole
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Record name 1,3-Dimethylindole
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Record name 1,3-Dimethylindole
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Record name 1,3-dimethylindole
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Record name 1,3-DIMETHYLINDOLE
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Synthesis routes and methods I

Procedure details

To a stirred solution of 3-methylindole (15.0 g, 114 mmole) in dry DMF (200 mL) was added NaH (60% dispersion in oil, 5.0 g, 125 mmole) in portions. Gas evolution was observed. The mixture was stirred for 30 min, then iodomethane (8 mL, 129 mmole) was added in one portion. The reaction became exothermic and was cooled in an ice bath. After 16 hr at RT, the reaction was concentrated under vacuum and the residue was taken up in ethyl acetate. The solution was washed with H2O then with brine, dried (MgSO4), and concentrated to dryness. Purification by short path distillation under vacuum (bp 88-92° C., 0.5 mmHg) gave the title compound (16.10 g, 97%) as a pale yellow oil: 1H NMR (400 MHz, CDCl3) δ 7.47 (d, J=7.9 Hz, 1 H), 7.35 (d, J=8.2 Hz, 1 H), 7.13 (t, 1 H), 7.06 (s, 1 H), 7.00 (t, 1 H), 3.71 (s, 3 H), 2.24 (s, 3 H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

Sodium hydride (600 mg, 16.6 mmol) was added to a solution of 3-methylindole (2 g, 15.2 mmol) in DMF (10 mL). The mixture was stirred for 30 min and iodomethane was added in one portion. The mixture was cooled in an icebath and left to warm to rt overnight. The mixture was evaporated and the residue dissolved in ethyl acetate. The solution was washed with water and brine, dried over magnesium sulfate and evaporated. The crude reaction was chromatographed over silica gel eluting with hexane and ethyl acetate/hexane (20 and 50%) to afford the title compound (1.3 g, 59%). 1H NMR (400 MHz, CDCl3) δ 7.46 (d, J=8 Hz, 1H), 7.34 (d, J=8 Hz, 1H), 7.12 (t, J=7.8 Hz, 1H), 7.06 (s, 1H), 7.00 (t, J=7.6 Hz, 1H), 3.70 (s, 3H), 2.23 (s, 3H)
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,3-dimethylindole react with arenesulfonyl azides?

A1: this compound reacts with arenesulfonyl azides to form 1,3-dimethyl-2-arylsulfonylaminoindoles. These compounds exhibit tautomerism, existing in solution as both aminoindole and iminoindoline forms. [] Interestingly, the reaction outcome can be influenced by the substitution pattern of the indole ring. For example, while this compound and 1-benzyl-3-methyl-indole react similarly, 1-methyl-3-phenylindole displays lower reactivity. []

Q2: Can this compound undergo cycloaddition reactions?

A2: Yes, this compound participates in both [4+2] and [3+2] cycloaddition reactions. For instance, it reacts with dimethyl acetylenedicarboxylate in the presence of boron trifluoride etherate to yield a cyclobutene derivative. [] This reaction can lead to different products depending on the reaction conditions and the catalyst employed. [, ]

Q3: What is the role of K-10 montmorillonite in reactions involving this compound?

A3: K-10 montmorillonite acts as a catalyst in various reactions involving this compound. For instance, in the presence of K-10, this compound reacts with methyl propiolate to yield a mixture of products, including methyl 3,3-bis(1,3-dimethyl-1H-indol-2-yl)propanoate and methyl 1,5-dimethyl-1H-benzo(b)azepine-3-carboxylate. [] Similar reactions with other α,β-unsaturated carbonyl compounds have also been reported. []

Q4: Can this compound undergo electrophilic substitution at the C-2 position?

A4: Yes, the C-2 position of this compound is susceptible to electrophilic attack. This is exemplified by its reaction with ethyl carbonate in the presence of butyllithium, leading to the formation of tris-(1,3-dimethyl-2-indolyl)methanol. []

Q5: How does the presence of electron-withdrawing groups on the indole ring affect the reactivity of this compound?

A5: While not directly addressed in the provided papers, electron-withdrawing groups generally deactivate aromatic rings towards electrophilic substitution. Therefore, 1,3-dimethylindoles bearing electron-withdrawing groups would be expected to be less reactive towards electrophiles. Conversely, electron-donating groups would increase reactivity. Further research could investigate the specific effects of various substituents on the reactivity of this compound.

Q6: Has this compound been investigated in a biological context?

A6: Yes, a derivative of this compound, N-[(this compound-2-carbonyl)-valinyl]-3-amino4-oxo-5-fluoropentanoic acid, exhibits caspase inhibitory activity and has been studied in animal models of apoptosis-associated liver injury. []

Q7: What is the mechanism of action of the caspase inhibitor IDN-1965?

A7: IDN-1965, a derivative of this compound, acts as a broad-spectrum, irreversible caspase inhibitor. [, ] It effectively reduces caspase-3-like activity and inhibits the processing of caspases 3, 6, and 8. [] Additionally, IDN-1965 inhibits the cleavage of Bid, a protein involved in the mitochondrial apoptotic pathway. []

Q8: What were the findings of the study investigating the effects of IDN-1965 on alcohol-induced liver injury?

A8: In a rat model of alcohol-induced liver injury, IDN-1965 significantly attenuated liver damage and reduced the number of apoptotic cells. [] These findings suggest that caspase inhibition might be a potential therapeutic strategy for alcohol-induced liver disease.

Q9: What is the molecular formula and weight of this compound?

A9: The molecular formula of this compound is C10H11N, and its molecular weight is 145.21 g/mol.

Q10: Is there any information available regarding the NMR spectroscopic characteristics of this compound?

A10: Yes, studies have reported the 1H NMR spectroscopic data for this compound. Notably, the H-2 and N-methyl proton resonances in CDCl3 show a strong concentration dependence. [, ]

Q11: Have there been any computational studies on this compound and its derivatives?

A11: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of cross-dehydrogenative coupling between 1,3-dimethyl-1H-indole and acetonitrile, initiated by dicumyl peroxide. [] These studies shed light on the reaction pathway and the role of copper catalysts in these transformations.

Q12: How does modifying the structure of this compound influence its activity?

A12: While limited information is available on the structure-activity relationship (SAR) of this compound itself, studies on its derivatives, particularly the caspase inhibitor IDN-1965, provide some insights. [, ] Modifications to the indole core, the amino acid moiety, and the linker region could potentially influence its potency, selectivity, and pharmacokinetic properties. Further research is needed to establish a comprehensive SAR profile for this class of compounds.

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